1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole

CAS No.: 150638-33-8

Cat. No.: VC5421962

Molecular Formula: C12H10N4

Molecular Weight: 210.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150638-33-8 |

|---|---|

| Molecular Formula | C12H10N4 |

| Molecular Weight | 210.24 |

| IUPAC Name | 1-(pyridin-3-ylmethyl)benzotriazole |

| Standard InChI | InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2 |

| Standard InChI Key | WMZXXRGIQZAKJB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

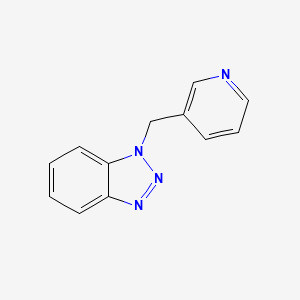

The compound consists of a benzotriazole moiety (a fused benzene and triazole ring) substituted at the 1-position with a pyridin-3-ylmethyl group. Key structural features include:

-

Benzotriazole core: A planar aromatic system with three nitrogen atoms contributing to electron-rich regions .

-

Pyridine substituent: A six-membered aromatic ring with one nitrogen atom, introducing basicity and coordination potential.

-

Methylene linker: A CH₂ group connecting the two heterocycles, enabling conformational flexibility .

The InChIKey (WMZXXRGIQZAKJB-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3) provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₄ | |

| Molecular Weight | 210.24 g/mol | |

| CAS Number | 150638-33-8 | |

| Solubility | Not publicly available | |

| X-ray Crystallography | No published data | - |

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves nucleophilic substitution or coupling reactions between benzotriazole and pyridine derivatives. Common methods include:

-

Alkylation of benzotriazole: Reacting 1H-benzotriazole with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

-

Copper-catalyzed click chemistry: Utilizing azide-alkyne cycloaddition for modular derivatization, though this approach is more common for triazole-linked hybrids .

Table 2: Representative Synthetic Conditions

| Reagents/Conditions | Yield (%) | Reference |

|---|---|---|

| 3-(Chloromethyl)pyridine, K₂CO₃, DMF, 80°C | 65–75 | |

| Dichloromethane as C1 source, base-mediated | 70–85 |

Challenges and Optimizations

-

Regioselectivity: Ensuring substitution at the 1-position of benzotriazole requires careful control of reaction conditions .

-

Purification: Column chromatography or recrystallization is often necessary due to byproduct formation .

Applications and Functional Utility

Biological Activity

Benzotriazoles exhibit antimicrobial and antiparasitic properties. Although specific data for this compound are scarce, structurally related derivatives show:

-

Antibacterial effects: MIC values as low as 1.56 µg/mL against Staphylococcus aureus .

-

Antiprotozoal activity: 50% growth inhibition of Trypanosoma cruzi at 25 µg/mL .

Organic Synthesis

The compound serves as a building block in:

-

Ligand design: Pyridine and triazole moieties enable coordination to transition metals (e.g., Cu²⁺, Ni²⁺) .

-

Pharmaceutical intermediates: Functionalization at the methylene or pyridine positions yields bioactive analogs .

Future Directions

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume